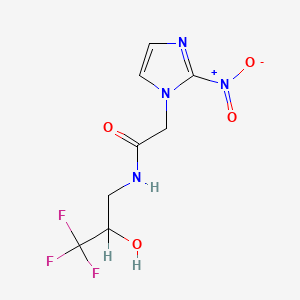

SR-4554

Description

Structure

3D Structure

Properties

CAS No. |

167648-73-9 |

|---|---|

Molecular Formula |

C8H9F3N4O4 |

Molecular Weight |

282.18 g/mol |

IUPAC Name |

2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide |

InChI |

InChI=1S/C8H9F3N4O4/c9-8(10,11)5(16)3-13-6(17)4-14-2-1-12-7(14)15(18)19/h1-2,5,16H,3-4H2,(H,13,17) |

InChI Key |

BTLNRJMECFTISR-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide SR 4554 SR-4554 |

Origin of Product |

United States |

An In-depth Technical Guide to the Mechanism of Action of SR-4554

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4554 is a novel fluorinated 2-nitroimidazole compound designed and developed as a non-invasive probe for the detection and quantification of hypoxic tissues, particularly within solid tumors. Its mechanism of action is predicated on the unique physiological conditions present in hypoxic environments, leading to its selective retention and allowing for external detection by 19F Magnetic Resonance Spectroscopy (MRS). This document provides a comprehensive overview of the core mechanism of action of SR-4554, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Core Mechanism of Action: Hypoxia-Selective Bioreductive Activation

The fundamental mechanism of SR-4554 as a hypoxia marker lies in its hypoxia-mediated enzymatic reduction.[1][2] Under normal oxygen conditions (normoxia), SR-4554, being a relatively small and hydrophilic molecule, can diffuse freely into and out of cells. However, in a hypoxic environment (low oxygen tension), the nitro group of the 2-nitroimidazole ring undergoes a one-electron reduction, a process catalyzed by intracellular reductases. A major enzyme implicated in this bioreduction is NADPH:cytochrome P450 reductase.[3]

This reduction forms a reactive nitroso radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, SR-4554, which can then diffuse out of the cell. Conversely, under hypoxic conditions, the radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species are electrophilic and readily form covalent bonds with intracellular macromolecules, primarily proteins. This covalent binding effectively traps the fluorinated metabolites of SR-4554 within the hypoxic cell.[1][2]

The selective accumulation of these fluorine-containing metabolites in hypoxic tissues allows for their detection and quantification using 19F MRS, providing a non-invasive means to assess tumor hypoxia.

Signaling Pathway and Cellular Fate

The following diagram illustrates the bioactivation pathway of SR-4554.

Quantitative Data

The following tables summarize the key quantitative data related to the metabolism and retention of SR-4554.

Table 1: Enzymatic Reduction Rates of SR-4554

| Enzyme Source | Rate of Reduction (nmol/min/mg protein) |

| Mouse Liver Microsomes | 1.1 ± 0.1 |

| Purified Rat NADPH:Cytochrome P450 Reductase | 17.8 ± 0.4 |

| Purified Human NADPH:Cytochrome P450 Reductase | 5.0 ± 0.5 |

| SCCVII Tumour Homogenates (nmol/min/g tumour) | 2.3 ± 0.3 |

Data from[3]

Table 2: Oxygen Dependence of SR-4554 Reduction

| Parameter | Value |

| Half-maximal inhibition of reduction by O₂ | 0.48 ± 0.06% |

Data from[3]

Table 3: Subcellular Localization of Retained SR-4554 Metabolites

| Subcellular Compartment | Relative Association |

| Cytoplasm (Endoplasmic Reticulum, Ribosomes) | Primary |

| Nucleus | High |

| Intracellular Vesicles (cytoplasmic side) | Moderate |

| Nuclear Periphery | Lesser |

| Mitochondria | Weak |

| Plasma Membrane | Weak |

Data from[1]

Experimental Protocols

Detailed experimental protocols for the study of SR-4554 are outlined below, based on methodologies reported in the literature.

In Vitro Bioreductive Metabolism Assay

Objective: To determine the rate of enzymatic reduction of SR-4554 by various cellular fractions.

Methodology:

-

Preparation of Cellular Fractions:

-

Liver microsomes are prepared by differential centrifugation of liver homogenates.

-

Tumor homogenates are prepared by homogenizing tumor tissue in a suitable buffer.

-

Purified reductases are obtained from commercial sources or through protein purification techniques.

-

-

Reaction Mixture:

-

A reaction mixture is prepared containing a buffered solution (e.g., phosphate buffer, pH 7.4), NADPH as a cofactor, and the cellular fraction (microsomes, homogenate, or purified enzyme).

-

-

Initiation of Reaction:

-

The reaction is initiated by the addition of SR-4554 to the reaction mixture.

-

The entire reaction is carried out under anaerobic conditions (e.g., by gassing with nitrogen) to prevent re-oxidation of the radical anion.

-

-

Sample Analysis:

-

Aliquots are taken at various time points and the reaction is stopped (e.g., by addition of a quenching agent or by protein precipitation).

-

The concentration of the remaining parent SR-4554 is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

The rate of SR-4554 reduction is calculated from the decrease in its concentration over time and normalized to the protein concentration of the cellular fraction.

-

19F Magnetic Resonance Spectroscopy (MRS) for In Vivo Hypoxia Detection

Objective: To non-invasively detect and quantify the retention of SR-4554 metabolites in tumors.

Methodology:

-

Animal Model:

-

Tumor-bearing animal models (e.g., mice with xenograft tumors) are used.

-

-

Administration of SR-4554:

-

SR-4554 is administered to the animals, typically via intravenous injection.[4]

-

-

MRS Data Acquisition:

-

The animal is anesthetized and placed within the bore of a magnetic resonance spectrometer equipped with a fluorine-19 (19F) surface coil positioned over the tumor.

-

19F MR spectra are acquired at multiple time points post-injection.

-

-

Data Analysis:

Electron Energy Loss Spectroscopy (EELS) for Subcellular Localization

Objective: To determine the subcellular distribution of retained SR-4554 metabolites.

Methodology:

-

Cell Culture and Treatment:

-

Multicellular tumor spheroids are cultured to mimic the three-dimensional structure and oxygen gradients of tumors.

-

Spheroids are incubated with SR-4554 for a defined period, followed by a chase period in drug-free medium to allow for the clearance of unbound compound.

-

-

Sample Preparation for Electron Microscopy:

-

Spheroids are fixed, dehydrated, and embedded in resin.

-

Ultrathin sections are cut and mounted on electron microscopy grids.

-

-

EELS Analysis:

-

The sections are analyzed in a transmission electron microscope equipped with an EELS spectrometer.

-

EELS spectra are acquired from different subcellular organelles to detect the presence of fluorine, which serves as a marker for the retained SR-4554 metabolites.

-

-

Data Analysis:

Conclusion

The mechanism of action of SR-4554 is a well-defined process of hypoxia-selective bioreductive activation and covalent binding, leading to its accumulation in low-oxygen environments. This property, coupled with its fluorine label, makes it a valuable tool for the non-invasive assessment of tumor hypoxia using 19F MRS. The quantitative data and experimental protocols provided herein offer a comprehensive technical guide for researchers and professionals in the field of oncology and drug development. Further research may focus on identifying the full spectrum of protein targets for the reactive metabolites of SR-4554 and elucidating the potential downstream functional consequences of their covalent modification.

References

- 1. The novel fluorinated 2-nitroimidazole hypoxia probe SR-4554: reductive metabolism and semiquantitative localisation in human ovarian cancer multicellular spheroids as measured by electron energy loss spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel fluorinated 2-nitroimidazole hypoxia probe SR-4554: reductive metabolism and semiquantitative localisation in human ovarian cancer multicellular spheroids as measured by electron energy loss spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioreductive metabolism of the novel fluorinated 2-nitroimidazole hypoxia probe N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitroimidazolyl) acetamide (SR-4554) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I study of the nitroimidazole hypoxia marker SR4554 using 19F magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I study of the nitroimidazole hypoxia marker SR4554 using 19F magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of the fluorinated 2-nitroimidazole SR-4554 as a noninvasive hypoxia marker detected by magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

SR-4554: A Technical Whitepaper on the Hypoxia-Selective Probe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-4554, chemically identified as N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitroimidazol-1-yl)acetamide, is a fluorinated 2-nitroimidazole compound rationally designed as a non-invasive probe for the detection of tumor hypoxia. Its mechanism of action is predicated on the selective bioreduction of the nitroimidazole core under hypoxic conditions, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules. This targeted retention within oxygen-deficient cells allows for their visualization and quantification using ¹⁹F Magnetic Resonance Spectroscopy (MRS). This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to SR-4554.

Discovery and Rational Design

The development of SR-4554 was driven by the critical need for non-invasive methods to assess tumor hypoxia, a key factor in resistance to radiotherapy and chemotherapy. The design of SR-4554 is rooted in the established properties of 2-nitroimidazoles, which are known to undergo hypoxia-selective reduction. The key structural features of SR-4554 were rationally incorporated to optimize its function as a hypoxia probe:

-

2-Nitroimidazole Core: This moiety serves as the hypoxia-sensitive trigger. In low-oxygen environments, the nitro group undergoes a one-electron reduction, which is reversible in the presence of oxygen. In hypoxic cells, further reduction leads to the formation of reactive nitroso and hydroxylamine intermediates.

-

Trifluoropropyl Side Chain: The inclusion of three magnetically equivalent fluorine atoms provides a strong and specific signal for detection by ¹⁹F MRS, a non-invasive imaging technique with a low background signal in biological tissues.

-

Hydroxyacetamide Linker: This hydrophilic side chain enhances the aqueous solubility of the compound and is designed to influence its pharmacokinetic properties, facilitating delivery to tumor tissues and subsequent clearance from normoxic regions.

Synthesis Pathway

While the specific, detailed synthesis protocol for SR-4554 is not widely published in publicly available literature, a plausible synthetic route can be inferred from the general synthesis of similar 2-nitroimidazole acetamide derivatives. The pathway likely involves a two-step process: the synthesis of the 2-nitroimidazole acetic acid core followed by its coupling with the fluorinated amino alcohol side chain.

A representative synthesis workflow is depicted below:

Mechanism of Action: Hypoxia-Selective Retention

The utility of SR-4554 as a hypoxia probe lies in its differential metabolism in normoxic versus hypoxic environments.

Under normoxic conditions, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, allowing it to diffuse out of the cell. Conversely, in the absence of sufficient oxygen, the radical undergoes further, irreversible reduction to form highly reactive species. These intermediates readily form covalent bonds with intracellular macromolecules, leading to the trapping and accumulation of the fluorine-containing probe within hypoxic cells. Studies have shown that SR-4554 primarily localizes in the cytoplasm, associated with ribosomes and the endoplasmic reticulum, as well as within the nucleus.[1]

Quantitative Data

Pharmacokinetic Parameters

Pharmacokinetic studies of SR-4554 have been conducted in both preclinical models and in a Phase I clinical trial.

| Parameter | Value | Species | Reference |

| Plasma Half-life (t½) | ~3.3 hours | Human | [2] |

| Maximum Tolerated Dose (MTD) | 1400 mg/m² | Human | [3] |

| Peak Plasma Concentration | Linearly increases with dose (400-1600 mg/m²) | Human | [3] |

| Plasma Clearance | ~12.8 L/h | Human | [3] |

In Vitro Reductive Metabolism

The rate of SR-4554 reduction is dependent on the enzymatic activity of reductases.

| Enzyme/Tissue Source | Rate of Reduction (nmol/min/mg protein) | Conditions | Reference |

| Mouse Liver Microsomes | 1.1 ± 0.1 | Nitrogen | |

| Purified Rat NADPH:cytochrome P450 Reductase | 17.8 ± 0.4 | Nitrogen | |

| Purified Human NADPH:cytochrome P450 Reductase | 5.0 ± 0.5 | Nitrogen | |

| SCCVII Tumour Homogenates | 2.3 ± 0.3 (nmol/min/g tumour) | Nitrogen |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

Objective: To quantify the concentration of SR-4554 in plasma samples.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Internal standard

Procedure:

-

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

An internal standard is added to each plasma sample.

-

Proteins are precipitated by the addition of a suitable organic solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is collected.

-

The supernatant is evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: Determined by the UV absorbance maximum of SR-4554.

-

-

Quantification:

-

A standard curve is generated using known concentrations of SR-4554.

-

The peak area ratio of SR-4554 to the internal standard is used for quantification.

-

¹⁹F Magnetic Resonance Spectroscopy (MRS) for In Vivo Hypoxia Detection

Objective: To non-invasively detect the retention of SR-4554 in tumor tissue as a marker of hypoxia.

Instrumentation:

-

Clinical or preclinical MRI scanner equipped for ¹⁹F MRS

-

Dual-tuned ¹H/¹⁹F surface coil

Procedure:

-

Patient/Animal Preparation:

-

The subject is positioned in the scanner with the tumor within the sensitive volume of the surface coil.

-

Anatomical ¹H MR images are acquired to localize the tumor.

-

-

SR-4554 Administration:

-

SR-4554 is administered intravenously.

-

-

MRS Data Acquisition:

-

A baseline ¹⁹F MRS spectrum is acquired immediately after administration to measure the initial distribution of the probe.

-

A second ¹⁹F MRS spectrum is acquired at a later time point (e.g., 16-24 hours post-injection) to detect the retained SR-4554 in hypoxic regions after washout from normoxic tissues.

-

-

Data Analysis:

-

The ¹⁹F MRS signal intensity is quantified.

-

A retention index can be calculated as the ratio of the signal at the later time point to the initial signal.

-

Conclusion

SR-4554 is a well-characterized and clinically evaluated probe for the non-invasive detection of tumor hypoxia. Its rational design, based on the principles of 2-nitroimidazole bioreduction, and its fluorine label for ¹⁹F MRS detection, make it a valuable tool for both preclinical research and clinical applications. The quantitative data and experimental protocols outlined in this whitepaper provide a foundation for researchers and drug development professionals to understand and utilize SR-4554 in their investigations of tumor biology and response to therapy. Further research into optimizing the synthesis and exploring the full potential of SR-4554 and similar compounds is warranted.

References

An In-Depth Technical Guide to the Early Studies and Preliminary Data of SR-4554

This technical guide provides a comprehensive overview of the early clinical studies of SR-4554, a fluorinated 2-nitroimidazole compound developed as a non-invasive probe for detecting tumor hypoxia. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at the preliminary data, experimental protocols, and the underlying mechanism of action.

Core Principles of SR-4554 as a Hypoxia Probe

SR-4554 is designed to be detectable by in vivo 19F Magnetic Resonance Spectroscopy (MRS), offering a non-invasive method to assess the oxygenation status of tumors.[1] The fundamental principle behind its use lies in its differential retention in hypoxic versus normoxic tissues. In low-oxygen environments characteristic of many solid tumors, SR-4554 undergoes reduction and becomes bound to intracellular macromolecules. Conversely, in well-oxygenated tissues, the compound is not reduced and is washed out. This differential clearance allows for the specific detection of hypoxic regions within a tumor.[1]

Phase I Clinical Trial Overview

A Phase I clinical study was conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered SR-4554 in patients with advanced malignancies.[1][2] The study also aimed to determine the feasibility of detecting SR-4554 in tumors using 19F MRS.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the Phase I study.

Table 1: Pharmacokinetic Parameters of SR-4554 [1][2]

| Parameter | Value (Mean ± SD) |

| Peak Plasma Concentration (Cmax) | Increased linearly with dose (r² = 0.80; P = 0.0002) |

| Plasma Elimination Half-life (t½) | 3.28 ± 0.59 hours |

| Plasma Clearance | 12.8 ± 3.3 liters/hour |

| Urinary Recovery | Generally high |

Table 2: Dose Escalation and Toxicity Profile of SR-4554 [1][2]

| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicity (DLT) | Maximum Tolerated Dose (MTD) |

| 400 - 1400 | - | Not observed | 1400 mg/m² |

| 1600 | 1 | Nausea and vomiting | - |

Experimental Protocols

Patient Population and Drug Administration

Patients with advanced malignancies were enrolled in the Phase I study. SR-4554 was administered intravenously on days 1 and 8 of the treatment cycle.[1][2]

Pharmacokinetic Analysis

Plasma samples were collected following the administration of SR-4554 to determine its pharmacokinetic profile.[1][2] The concentration of SR-4554 in plasma was measured using a validated high-performance liquid chromatography (HPLC) method.[1][2] A noncompartmental analysis was employed to determine key pharmacokinetic parameters.[1][2]

19F Magnetic Resonance Spectroscopy (MRS)

Tumor hypoxia was assessed using 19F MRS. The studies were performed on days 8 and 9, with three MRS measurements conducted over a 24-hour period.[1][2]

-

Instrumentation : A 1.5 T Siemens Vision MR system was used.[1][2]

-

Coil : A 10- or 16-cm dual resonant 1H/19F surface coil was utilized to acquire unlocalized MR spectra from the tumor.[1][2]

-

Acquisition Parameters :

SR-4554 was spectroscopically detected in tumors immediately after infusion at doses ranging from 400 to 1600 mg/m². At the highest dose of 1600 mg/m², the probe was detectable in the tumor at 8 hours post-infusion, but not at 27 hours.[1][2]

Visualizations

Experimental Workflow for SR-4554 Phase I Trial

Caption: Experimental workflow of the Phase I clinical trial of SR-4554.

Mechanism of SR-4554 as a Hypoxia Probe

Caption: Differential fate of SR-4554 in normoxic versus hypoxic tissues.

References

An In-Depth Technical Guide to SR-4554: A Non-Invasive Probe for Tumor Hypoxia

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4554, chemically identified as N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide, is a novel fluorinated 2-nitroimidazole compound developed as a non-invasive diagnostic probe for the detection and measurement of tumor hypoxia. Its unique properties allow for its detection by ¹⁹F Magnetic Resonance Spectroscopy (MRS), offering a significant advancement in the non-invasive characterization of the tumor microenvironment. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of SR-4554.

Chemical Structure and Properties

SR-4554 is a derivative of 2-nitroimidazole, a class of compounds known for their selective reduction in hypoxic environments. The key structural features of SR-4554 include a 2-nitroimidazole core, which is the basis for its hypoxia-selective activity, and a trifluorinated side chain that serves as the reporter group for ¹⁹F MRS detection.

Chemical Name: N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide.[1][2]

Molecular Formula: C₈H₉F₃N₄O₄

Chemical Structure:

Caption: Chemical structure of SR-4554.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 286.18 g/mol | Calculated |

| LogP (Octanol/Water) | Hydrophilic character designed to limit nervous tissue penetration | [1] |

| Formulation | 200 mg/mL in 99% dimethyl sulfoxide (DMSO) and 1% Tween-80 | [3] |

Mechanism of Action: Hypoxia-Selective Trapping

The utility of SR-4554 as a hypoxia probe is based on the well-established mechanism of action of 2-nitroimidazoles. Under normoxic conditions, the nitro group of SR-4554 undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized by molecular oxygen, allowing the parent compound to diffuse out of the cell.

In contrast, under hypoxic (low oxygen) conditions, the nitro radical anion undergoes further irreversible reduction. This leads to the formation of highly reactive nitroso and hydroxylamine intermediates, which subsequently form covalent adducts with intracellular macromolecules, primarily proteins and thiols. This covalent binding effectively traps the fluorinated moiety of SR-4554 within hypoxic cells. The accumulation of the ¹⁹F signal in a specific region over time is therefore indicative of the presence and extent of hypoxia.[1][4][5]

References

- 1. 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fine-sinter.com [fine-sinter.com]

- 3. 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | C8H7F5N4O3 | CID 389053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of [18F]-labeled EF3 [2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [18F]-2-(2-Nitroimidazol-1H-yl)-(3,3,3-trifluoropropyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of SR-4554: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SR-4554, a novel fluorinated 2-nitroimidazole designed as a non-invasive probe for detecting tumor hypoxia. This document outlines the core mechanism of action, summarizes key quantitative data from enzymatic assays, provides detailed experimental protocols for its characterization, and includes visualizations of its activation pathway and experimental workflows.

Core Mechanism of Action: Hypoxia-Selective Bioreduction

SR-4554 operates on the principle of hypoxia-selective activation. As a 2-nitroimidazole, it is relatively inert in well-oxygenated (normoxic) tissues. However, in the low-oxygen environment characteristic of solid tumors (hypoxia), SR-4554 undergoes enzymatic reduction. This process is primarily catalyzed by one-electron reductases, with NADPH:cytochrome P450 reductase being a key enzyme involved in its metabolism.

The bioreductive process generates highly reactive nitroso and hydroxylamine intermediates. These reactive species readily form covalent bonds with intracellular macromolecules, such as proteins and nucleic acids. This covalent binding effectively traps the reduced metabolites of SR-4554 within the hypoxic cells. In contrast, in normoxic cells, any initial reduction is rapidly reversed by molecular oxygen, preventing the formation of reactive intermediates and subsequent intracellular accumulation. This differential retention in hypoxic versus normoxic cells is the basis for its utility as a hypoxia-specific imaging agent, detectable via ¹⁹F Magnetic Resonance Spectroscopy (MRS).

Quantitative Data: Enzymatic Reduction of SR-4554

The following table summarizes the in vitro enzymatic reduction rates of SR-4554 by various enzyme preparations under anaerobic conditions. This data provides a quantitative measure of its susceptibility to bioreductive metabolism.

| Enzyme Source | Substrate Concentration | Rate of Reduction (nmol/min/mg protein) |

| Mouse Liver Microsomes | Not Specified | 1.1 ± 0.1 |

| Purified Rat NADPH:cytochrome P450 Reductase | Not Specified | 17.8 ± 0.4 |

| Purified Human NADPH:cytochrome P450 Reductase | Not Specified | 5.0 ± 0.5 |

| SCCVII Tumour Homogenates | Not Specified | 2.3 ± 0.3 (nmol/min/g tumour) |

Experimental Protocols

In Vitro Enzymatic Reduction Assay

This protocol outlines the methodology to determine the rate of SR-4554 reduction by enzyme preparations.

Materials:

-

SR-4554

-

Enzyme source (e.g., liver microsomes, purified reductase)

-

NADPH

-

Anaerobic chamber or nitrogen gas supply

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

Procedure:

-

Prepare a stock solution of SR-4554 in a suitable solvent.

-

Prepare the reaction mixture containing the enzyme source and reaction buffer in a sealed vial.

-

Deoxygenate the reaction mixture by purging with nitrogen gas or by placing it in an anaerobic chamber for a sufficient period.

-

Initiate the reaction by adding NADPH to the mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the concentration of remaining SR-4554 using a validated HPLC method.

-

Calculate the rate of reduction based on the decrease in SR-4554 concentration over time, normalized to the protein concentration in the assay.

Cell-Based Hypoxia-Selective Retention Assay

This protocol describes a method to assess the differential retention of SR-4554 in cells cultured under normoxic and hypoxic conditions.

Materials:

-

Cancer cell line of interest (e.g., A2780 human ovarian cancer cells)

-

Cell culture medium and supplements

-

SR-4554

-

Hypoxia chamber (e.g., 1% O₂, 5% CO₂, balance N₂)

-

Standard cell culture incubator (21% O₂, 5% CO₂)

-

Lysis buffer

-

¹⁹F NMR spectrometer or other suitable detection method

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Expose one set of plates to hypoxic conditions for a predetermined time (e.g., 24 hours) while maintaining a parallel set under normoxic conditions.

-

Treat cells in both conditions with a known concentration of SR-4554 for a specific duration (e.g., 2-4 hours).

-

Remove the SR-4554-containing medium, wash the cells with phosphate-buffered saline (PBS) to remove extracellular compound.

-

Add fresh, drug-free medium and return the plates to their respective normoxic or hypoxic conditions for a "chase" period (e.g., 2-4 hours) to allow for the washout of unbound compound.

-

After the chase period, wash the cells again with PBS.

-

Lyse the cells and collect the cell lysates.

-

Determine the concentration of retained SR-4554 and its metabolites in the lysates using a suitable analytical method such as ¹⁹F NMR or mass spectrometry.

-

Compare the amount of retained drug between the hypoxic and normoxic groups to determine the hypoxia-selective retention ratio.

Visualizations

Signaling Pathway of SR-4554 Bioreductive Activation

Caption: Bioreductive activation of SR-4554 under normoxic versus hypoxic conditions.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for evaluating the hypoxia-selective properties of SR-4554 in vitro.

SR-4554: A Technical Whitepaper on its Mechanism as a Hypoxia Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4554 is a fluorinated 2-nitroimidazole compound developed not as a therapeutic agent with a specific molecular target, but as a non-invasive diagnostic probe for the detection and measurement of tumor hypoxia.[1][2] The degree of oxygenation within a tumor is a critical factor influencing its response to various cancer therapies.[1] This document provides an in-depth overview of the mechanism, experimental validation, and clinical investigation of SR-4554 as a hypoxia probe, presenting key data and methodologies for researchers in the field.

Mechanism of Action: Hypoxia-Selective Trapping

The core principle behind SR-4554's utility lies in its selective reduction and subsequent binding within hypoxic cells. In well-oxygenated (normoxic) tissues, SR-4554 is freely diffusible and is washed out. However, in the low-oxygen environment characteristic of many solid tumors, SR-4554 undergoes a reduction process. This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the molecule within the hypoxic cells.[1] The fluorine-19 (¹⁹F) isotope within the SR-4554 structure allows for its detection and quantification in vivo using Magnetic Resonance Spectroscopy (MRS).[1][2]

A simplified representation of this mechanism is as follows:

Quantitative Data Summary

A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and tumor detection capabilities of SR-4554.[2] Key quantitative findings from this study are summarized below.

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Peak Plasma Concentration (Cmax) | Linearly increases with dose (400-1600 mg/m²) | [2] |

| Plasma Elimination Half-life (t½) | 3.28 ± 0.59 hours (mean ± SD) | [2] |

| Plasma Clearance | 12.8 ± 3.3 L/h (mean ± SD) | [2] |

| Clinical Observations | ||

| Maximum Tolerated Dose (MTD) | 1400 mg/m² | [2] |

| Dose-Limiting Toxicity (DLT) | Nausea and vomiting at 1600 mg/m² | [2] |

| MRS Detection | ||

| Tumor Detection | Detected in tumors immediately after infusion (400-1600 mg/m²) | [2] |

| Retention in Tumors (at 1600 mg/m²) | Detectable at 8 hours, not at 27 hours | [2] |

| Retention Index (RI) in Tumors (at 16 hr) | 11 ± 7% (mean ± SD) | [1] |

| RI in Plasma (at 16 hr) | 3.5 ± 2.4% (mean ± SD) | [1] |

Experimental Protocols

The following are summaries of the key experimental methodologies used in the clinical evaluation of SR-4554.

19F Magnetic Resonance Spectroscopy (MRS) for in vivo Detection

-

Objective: To non-invasively detect and quantify the presence of SR-4554 in tumor tissues.

-

Instrumentation: 1.5T Siemens Vision MR system.[2]

-

Coil: 10 cm or 16 cm dual-tuned ¹H/¹⁹F surface coil.[2]

-

Data Acquisition:

-

Procedure:

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

-

Objective: To measure the concentration of SR-4554 in plasma samples over time.

-

Method: A validated HPLC with UV detection method was used.[1][2]

-

Procedure:

-

Blood samples were collected from patients at various time points following SR-4554 administration.

-

Plasma was separated from the blood samples.

-

Plasma samples were processed and analyzed by HPLC to determine the concentration of the parent SR-4554 compound.

-

The resulting concentration-time data was used for non-compartmental pharmacokinetic analysis to calculate parameters such as half-life and clearance.[2]

-

The workflow for the Phase I clinical trial is illustrated in the diagram below.

Conclusion

SR-4554 serves as a valuable research tool for the non-invasive assessment of tumor hypoxia. Its mechanism is not based on the modulation of a specific protein target for therapeutic effect, but rather on its hypoxia-dependent reduction and retention, allowing for its detection by ¹⁹F MRS. The Phase I clinical data have demonstrated its suitable pharmacokinetic and safety profile for use as a hypoxia probe.[2] Future studies employing localized MRS measurements and correlation with other hypoxia markers will further validate its clinical utility.[1] This technical overview provides a foundation for researchers and clinicians interested in utilizing SR-4554 for the investigation of tumor microenvironments.

References

Initial Toxicity Screening of SR-4554: A Technical Overview

This technical guide provides a summary of the initial toxicity screening of SR-4554, a fluorine-containing 2-nitroimidazole compound developed as a potential hypoxia marker. The data presented here is primarily derived from Phase I clinical trials, which aimed to establish the safety, tolerability, and pharmacokinetic profile of SR-4554 in human subjects.

Quantitative Toxicity Data

The initial toxicity assessment of SR-4554 in humans identified dose-limiting toxicities and established a maximum tolerated dose (MTD). The primary adverse events were gastrointestinal in nature.

Table 1: Summary of Dose-Limiting Toxicity and Maximum Tolerated Dose of SR-4554

| Parameter | Value | Population | Key Findings | Reference |

| Dose-Limiting Toxicity (DLT) | Nausea and Vomiting | Patients with solid malignancies | A single patient experienced DLT at the 1600 mg/m² dose level. | [1][2] |

| Maximum Tolerated Dose (MTD) | 1400 mg/m² | Patients with solid malignancies | Established as the highest dose without unacceptable toxicity in the initial Phase I study. | [1][2] |

| Higher Dose Exploration with Prophylaxis | Up to 2600 mg/m² | Patients with solid malignancies | With prophylactic antiemetics (metoclopramide), higher doses were well-tolerated with all toxicities being ≤ grade 1. |

Table 2: Pharmacokinetic Profile of SR-4554 in Humans

| Parameter | Mean Value (± SD) | Dose Range | Key Findings | Reference |

| Peak Plasma Concentration (Cmax) | Increased linearly with dose | 400-1600 mg/m² | Demonstrates predictable exposure with increasing dose. | [2] |

| Plasma Elimination Half-Life (t½) | 3.28 ± 0.59 hours | 400-1600 mg/m² | Indicates a relatively short duration of systemic exposure. | [2] |

| Plasma Clearance | 12.8 ± 3.3 L/h | 400-1600 mg/m² | Shows rapid removal of the compound from the plasma. | [1][2] |

| Urinary Recovery | Generally high | 400-1600 mg/m² | Suggests renal excretion is a major route of elimination. | [1][2] |

Experimental Protocols

The following protocols are based on the methodologies described in the Phase I clinical trials of SR-4554.

2.1. Phase I Clinical Trial for Toxicity Assessment

-

Objective: To determine the MTD, DLT, and pharmacokinetic profile of intravenously administered SR-4554.

-

Patient Population: Patients with histologically confirmed solid malignancies, suitable for 19F Magnetic Resonance Spectroscopy (MRS), and meeting specific hematological and biochemical function criteria.[3]

-

Study Design: A single-center, dose-escalation study. SR-4554 was administered intravenously on day 1, followed by pharmacokinetic and MRS studies over 24 hours.[3]

-

Dosing Regimen:

-

Initial dose escalation: Commenced at 400 mg/m² and escalated to 1600 mg/m².[2]

-

Higher dose exploration: Doses were increased from 1400 mg/m² up to 2600 mg/m² with prophylactic antiemetic administration.[3]

-

Administration: Intravenous infusion over 30 or 60 minutes, diluted in 0.9% normal saline.[3]

-

-

Toxicity Evaluation: Toxicities were graded using the National Cancer Institute Common Toxicity Criteria version 2.0. DLT was defined as specific drug-related adverse events, including neuropathy > grade 1, neutropenia > grade 1, and any non-hematological toxicity > grade 1 (including nausea and vomiting).[3]

-

Pharmacokinetic Analysis:

-

Sample Collection: Plasma samples were collected at multiple time points up to 24 hours post-infusion. Urine was collected over 24 hours.[3]

-

Analytical Method: SR-4554 concentrations in plasma and urine were measured using a validated high-performance liquid chromatography (HPLC) with UV detection.[1][2][3]

-

Data Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters.[1][2]

-

2.2. Preclinical Evaluation in Multicellular Spheroids

While detailed in-vivo preclinical toxicity data is not available in the provided search results, a study on human ovarian cancer multicellular spheroids provides insight into the cellular distribution of SR-4554.

-

Objective: To examine the cellular and subcellular distribution of SR-4554 in a model of tumor hypoxia.

-

Methodology:

-

Human ovarian cancer multicellular spheroids were exposed to SR-4554.

-

Electron energy loss spectroscopic (EELS) analysis was used to determine the subcellular localization of the drug.

-

-

Key Findings:

-

SR-4554 showed an 8-fold higher retention in the hypoxic inner regions of the spheroids compared to the outer regions.[4]

-

Within hypoxic cells, SR-4554 was primarily associated with the endoplasmic reticulum, nucleus, and the cytoplasmic side of intracellular vesicles.[4]

-

This distribution is consistent with the hypothesis that 2-nitroimidazoles undergo hypoxia-mediated enzymatic reduction to reactive species that bind to cellular components.[4]

-

Visualizations

3.1. Experimental Workflow for SR-4554 Phase I Toxicity Screening

Caption: Workflow of the Phase I clinical trial for SR-4554 toxicity screening.

3.2. Hypoxia-Mediated Retention of SR-4554

Caption: Proposed mechanism of selective retention of SR-4554 in hypoxic cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase I study of SR-4554 via intravenous administration for noninvasive investigation of tumor hypoxia by magnetic resonance spectroscopy in patients with malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I study of the nitroimidazole hypoxia marker SR4554 using 19F magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel fluorinated 2-nitroimidazole hypoxia probe SR-4554: reductive metabolism and semiquantitative localisation in human ovarian cancer multicellular spheroids as measured by electron energy loss spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SR-4554: Solubility and Stability Profile

Notice: Information regarding a specific molecule designated "SR-4554" is not available in the public domain. The following guide is a template that outlines the typical data and experimental protocols presented in a technical whitepaper for a novel chemical entity. This structure can be populated with specific data once it becomes available for SR-4554.

This comprehensive technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the solubility and stability profile of a hypothetical novel compound, SR-4554. The document outlines the critical physicochemical properties that are fundamental to its development as a potential therapeutic agent.

Introduction

The successful development of any new chemical entity into a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most crucial of these are solubility and stability. This document provides a detailed summary of the aqueous solubility and stability profile of SR-4554, a novel investigational compound. All experimental data are presented in standardized formats to facilitate interpretation and comparison. Detailed methodologies for the key experiments are also provided to ensure reproducibility and transparency.

Solubility Profile

Aqueous solubility is a key determinant of a drug's oral bioavailability and its suitability for various dosage forms.[1] The solubility of SR-4554 was assessed under various conditions to simulate the physiological pH range of the gastrointestinal tract and to identify suitable solvent systems for formulation development.

Equilibrium Solubility in Aqueous Buffers

The equilibrium solubility of SR-4554 was determined in a series of aqueous buffers with pH values ranging from 1.2 to 7.4.

Table 1: Equilibrium Solubility of SR-4554 in Aqueous Buffers at 37 °C

| pH | Buffer System | Solubility (µg/mL) |

| 1.2 | Simulated Gastric Fluid (SGF) | Data Unavailable |

| 4.5 | Acetate Buffer | Data Unavailable |

| 6.8 | Phosphate Buffer | Data Unavailable |

| 7.4 | Simulated Intestinal Fluid (SIF) | Data Unavailable |

Solubility in Organic Solvents and Co-solvent Systems

To support preclinical formulation development, the solubility of SR-4554 was evaluated in various pharmaceutically acceptable organic solvents and co-solvent mixtures.

Table 2: Solubility of SR-4554 in Various Solvents at 25 °C

| Solvent System | Solubility (mg/mL) |

| Ethanol | Data Unavailable |

| Propylene Glycol | Data Unavailable |

| Polyethylene Glycol 400 (PEG 400) | Data Unavailable |

| 50:50 (v/v) Ethanol:Water | Data Unavailable |

| 20:40:40 (v/v/v) Ethanol:Propylene Glycol:Water | Data Unavailable |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of SR-4554 was determined using the shake-flask method. An excess amount of the compound was added to a known volume of the respective solvent in a sealed vial. The vials were then agitated in a temperature-controlled shaker bath at a specified temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium was reached. After the incubation period, the samples were centrifuged to pellet the undissolved solid. An aliquot of the supernatant was carefully removed, filtered, and diluted with an appropriate mobile phase. The concentration of SR-4554 in the diluted sample was then quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection.

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is essential for determining its shelf-life and appropriate storage conditions.[2][3] The stability of SR-4554 was evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

Solid-State Stability

Solid-state stability studies are crucial for defining storage requirements and identifying potential degradation pathways.

Table 3: Solid-State Stability of SR-4554 under Accelerated Conditions

| Condition | Time Point | Assay (%) | Total Degradants (%) |

| 40 °C / 75% RH | 1 Month | Data Unavailable | Data Unavailable |

| 3 Months | Data Unavailable | Data Unavailable | |

| 6 Months | Data Unavailable | Data Unavailable | |

| 60 °C | 1 Month | Data Unavailable | Data Unavailable |

| Photostability (ICH Q1B) | - | Data Unavailable | Data Unavailable |

Solution-State Stability

Solution-state stability is critical for the development of liquid formulations and for understanding the behavior of the drug in a physiological environment. The degradation kinetics of SR-4554 were investigated in acidic, basic, and oxidative conditions.[5][6]

Table 4: Solution-State Stability of SR-4554 under Stress Conditions

| Condition | Time (hours) | Remaining SR-4554 (%) | Degradation Kinetics | Rate Constant (k) |

| 0.1 M HCl (Acid Hydrolysis) | 0 | Data Unavailable | Data Unavailable | Data Unavailable |

| 24 | Data Unavailable | |||

| 48 | Data Unavailable | |||

| 0.1 M NaOH (Base Hydrolysis) | 0 | Data Unavailable | Data Unavailable | Data Unavailable |

| 24 | Data Unavailable | |||

| 48 | Data Unavailable | |||

| 3% H₂O₂ (Oxidative) | 0 | Data Unavailable | Data Unavailable | Data Unavailable |

| 24 | Data Unavailable | |||

| 48 | Data Unavailable |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method was developed and validated to separate SR-4554 from its potential degradation products. The method utilized a C18 reverse-phase column with a gradient elution profile. The mobile phase consisted of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The column oven temperature and flow rate were optimized to achieve efficient separation. Detection was performed using a photodiode array (PDA) detector to monitor the elution of SR-4554 and any degradation products. Forced degradation studies were conducted by exposing SR-4554 to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradants and to demonstrate the specificity of the analytical method.

Caption: General workflow for a forced degradation study.

Signaling Pathways and Experimental Workflows

No information is available on the biological target or signaling pathways of SR-4554.

Should SR-4554 be an inhibitor of a specific kinase, for example, a diagram of the relevant signaling pathway would be included here. The diagram would illustrate the upstream activators, the kinase itself, and the downstream substrates, providing context for the compound's mechanism of action.

Caption: Hypothetical signaling pathway for SR-4554.

Conclusion

This technical guide provides a foundational framework for the characterization of the solubility and stability of a novel compound, designated here as SR-4554. The presented tables and experimental protocols are representative of the necessary data required for the progression of a compound through the drug development pipeline. A comprehensive understanding of these physicochemical properties is paramount for successful formulation design, manufacturing, and ensuring the delivery of a safe and effective therapeutic agent to patients. Further studies will be required to fully elucidate the complete physicochemical profile of SR-4554.

References

- 1. bspublications.net [bspublications.net]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]

- 4. ikev.org [ikev.org]

- 5. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: Pharmacokinetic Properties of SR-4554

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4554 is a fluorinated 2-nitroimidazole compound investigated for its potential as a noninvasive probe for detecting tumor hypoxia using 19F Magnetic Resonance Spectroscopy (MRS). Understanding the pharmacokinetic profile of SR-4554 is crucial for its development and clinical application. This document provides a detailed overview of the pharmacokinetic properties of SR-4554, based on a Phase I clinical study. The study aimed to determine the safety, tolerability, and pharmacokinetic profile of intravenously administered SR-4554 in patients with malignancies.[1]

Pharmacokinetic Profile of SR-4554

The pharmacokinetic analysis of SR-4554 was conducted in eight patients with various malignancies. The compound was administered intravenously at doses ranging from 400 to 1600 mg/m2. A noncompartmental pharmacokinetic analysis was performed to characterize the drug's behavior in the body.[1]

Data Presentation

The key pharmacokinetic parameters of SR-4554 are summarized in the tables below.

Table 1: Summary of SR-4554 Pharmacokinetic Parameters [1]

| Parameter | Mean ± SD |

| Plasma Elimination Half-Life (t1/2) | 3.28 ± 0.59 hours |

| Plasma Clearance (CL) | 12.8 ± 3.3 L/h |

Table 2: Dose-Dependent Peak Plasma Concentrations of SR-4554 [1]

| Dose (mg/m2) | Number of Patients | Peak Plasma Concentration (Cmax) |

| 400 | Data not specified | Linear increase with dose |

| 800 | Data not specified | Linear increase with dose |

| 1200 | Data not specified | Linear increase with dose |

| 1400 | Data not specified | Linear increase with dose |

| 1600 | Data not specified | Linear increase with dose |

Note: The study reported a linear relationship between the peak plasma concentration and the administered dose (r² = 0.80; P = 0.0002), but did not provide specific Cmax values for each dose level.

Key Findings from the Phase I Study

-

Linear Pharmacokinetics: Peak plasma concentrations of SR-4554 increased linearly with the administered dose, suggesting predictable pharmacokinetic behavior within the tested dose range.[1]

-

Rapid Elimination: The plasma elimination half-life of SR-4554 was relatively short, with a mean of 3.28 hours.[1] This indicates that the drug is cleared from the systemic circulation relatively quickly.

-

High Clearance: The plasma clearance was quite rapid, with a mean of 12.8 L/h.[1]

-

High Urinary Recovery: The study reported that urinary recovery of SR-4554 was generally high, suggesting that renal excretion is a major route of elimination.[1]

-

Tolerability: SR-4554 was well-tolerated by the patients. The maximum tolerated dose was determined to be 1400 mg/m2.[1] Dose-limiting toxicity, specifically nausea and vomiting, was observed in one patient at the 1600 mg/m2 dose level.[1]

-

Tumor Detection: SR-4554 was detectable in tumors by 19F MRS immediately after infusion at all dose levels.[1] At the highest dose, the compound was still detectable in the tumor at 8 hours post-infusion but not at 27 hours.[1]

Experimental Protocols

The following section details the methodologies used in the Phase I clinical study of SR-4554.[1]

Study Design

-

Study Type: Phase I, open-label, dose-escalation study.

-

Patient Population: Patients with advanced solid tumors.

-

Drug Administration: SR-4554 was administered intravenously on days 1 and 8 of a treatment cycle.

-

Dose Levels: 400, 800, 1200, 1400, and 1600 mg/m2.

Pharmacokinetic Sampling

-

Plasma samples were collected at multiple time points following SR-4554 administration to characterize the drug's concentration-time profile.

Analytical Method

-

Method: A validated high-performance liquid chromatography (HPLC) method was used to measure the concentrations of SR-4554 in plasma samples.

Magnetic Resonance Spectroscopy (MRS)

-

Purpose: To detect the presence of SR-4554 in tumors noninvasively.

-

Procedure: 19F MRS studies were performed over 24 hours on days 8 and 9 of the treatment cycle.

Visualizations

Experimental Workflow for SR-4554 Phase I Clinical Trial

Caption: Experimental workflow of the Phase I clinical trial of SR-4554.

Conclusion

The Phase I clinical trial of SR-4554 provides valuable initial insights into its pharmacokinetic properties. The compound exhibits a predictable, linear pharmacokinetic profile with a short half-life and rapid clearance, primarily through renal excretion. These characteristics, combined with its good safety profile and detectability in tumors, support its potential use as a noninvasive probe for tumor hypoxia. Further clinical studies are warranted to fully elucidate its ADME properties and to establish its utility in a clinical setting.

References

SR-4554 experimental protocol for cell culture

Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "SR-4554."

This suggests that "SR-4554" may be one of the following:

-

A proprietary or internal compound name: The designation may be used for a substance under development within a private organization (e.g., pharmaceutical company, research institution) that has not yet been disclosed in public forums or scientific publications.

-

A novel or very recent discovery: Information about this compound may not yet be published.

-

A hypothetical or placeholder name: The designation may be used for illustrative or theoretical purposes.

Due to the absence of any data regarding the mechanism of action, biological effects, or experimental use of SR-4554, it is not possible to provide the requested detailed Application Notes and Protocols. The creation of accurate and reliable scientific documentation, including experimental procedures, data summaries, and signaling pathway diagrams, is contingent upon existing research findings.

We recommend verifying the designation "SR-4554" for any potential typographical errors or alternative names. If the compound is from a specific source, consulting their proprietary documentation would be the appropriate next step.

Application Notes and Protocols for the Use of SR-4554 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4554 is a fluorinated 2-nitroimidazole compound designed as a non-invasive molecular probe for the detection and quantification of hypoxia in living tissues. Its mechanism of action relies on the bioreductive metabolism of the 2-nitroimidazole group under hypoxic conditions (low oxygen tension). In well-oxygenated cells, SR-4554 is readily cleared. However, in hypoxic cells, it undergoes reduction to reactive intermediates that covalently bind to intracellular macromolecules, leading to its trapping. The fluorine-19 (¹⁹F) label on SR-4554 allows for its detection and quantification using ¹⁹F Magnetic Resonance Spectroscopy (MRS) or Imaging (MRI), providing a non-invasive method to assess tumor hypoxia.[1] These application notes provide detailed protocols for the use of SR-4554 in preclinical animal models, particularly in the context of oncology research.

Mechanism of Action: Hypoxia-Selective Trapping

The utility of SR-4554 as a hypoxia probe is centered on its selective retention in hypoxic cells. The core of this selectivity is the bioreduction of its 2-nitroimidazole ring.

-

Normoxic Conditions: In tissues with normal oxygen levels, the initial one-electron reduction of the nitro group is a reversible process. Molecular oxygen rapidly re-oxidizes the resulting radical anion, preventing further reduction and covalent binding. Consequently, the unbound SR-4554 is cleared from these tissues.

-

Hypoxic Conditions: In the absence of sufficient oxygen, the one-electron reduction product can undergo further reduction to form reactive nitroso and hydroxylamine intermediates. These reactive species can then form covalent bonds with intracellular macromolecules, primarily proteins and thiols. This covalent binding effectively "traps" the SR-4554 molecule within the hypoxic cell.

The accumulation of the fluorine-labeled probe in hypoxic regions can then be detected and quantified by ¹⁹F MRS/MRI, providing a quantitative measure of the hypoxic fraction in the tissue of interest.

Signaling Pathway Context: The Hypoxia-Inducible Factor (HIF) Pathway

While SR-4554 does not directly modulate a specific signaling pathway, its application is intrinsically linked to the cellular response to hypoxia, which is primarily governed by the Hypoxia-Inducible Factor (HIF) signaling pathway. HIF is a heterodimeric transcription factor that regulates the expression of a multitude of genes involved in angiogenesis, glucose metabolism, cell survival, and other processes that enable adaptation to a low-oxygen environment. Therefore, studies utilizing SR-4554 to measure hypoxia are often conducted in the context of investigating the HIF pathway and its downstream effects.

References

SR-4554: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental guidelines for the investigational hypoxia probe, SR-4554. The information is compiled from available preclinical and clinical data to guide the design and execution of research studies.

Introduction to SR-4554

SR-4554 is a fluorinated 2-nitroimidazole compound designed as a non-invasive probe for detecting tumor hypoxia.[1] Its mechanism of action is predicated on the selective bioreduction of the 2-nitroimidazole moiety in hypoxic environments. Under low-oxygen conditions, SR-4554 is enzymatically reduced, primarily by NADPH:cytochrome P450 reductase, to reactive intermediates.[2] These reactive species then form covalent bonds with intracellular macromolecules, leading to their accumulation and trapping specifically within hypoxic cells.[2][3] In normoxic tissues, the initial reduction is reversible, and the compound is cleared.[1] The fluorine-19 label on SR-4554 allows for its detection and quantification using ¹⁹F Magnetic Resonance Spectroscopy (MRS).[1]

Dosage and Administration

Dosage and administration of SR-4554 have been investigated in both preclinical animal models and human clinical trials. The following tables summarize the available quantitative data.

Table 1: Preclinical Dosage Guidelines

| Animal Model | Dosage | Administration Route | Vehicle | Reference |

| SCID Mice (P22 carcinosarcoma) | 180 mg/kg | Intravenous | Not Specified | [4] |

Table 2: Clinical Dosage Information (Phase I Trials)

| Population | Dosage Range | Administration Route | Formulation | Reference |

| Patients with Malignancy | 400 - 1600 mg/m² | Intravenous Infusion | 200 mg/ml in 99% DMSO and 1% Tween 80, diluted in 0.9% normal saline | [5][6][7] |

| Patients with Malignancy | 1400 - 2600 mg/m² | Intravenous Infusion | Not Specified | [8] |

Note: The maximum tolerated dose (MTD) in a Phase I clinical trial was established at 1400 mg/m².[6][7]

Signaling Pathway and Mechanism of Action

The selective retention of SR-4554 in hypoxic cells is a result of a multi-step reductive activation process.

Caption: Reductive activation pathway of SR-4554 in normoxic versus hypoxic conditions.

Experimental Protocols

The following are example protocols for the use of SR-4554 in preclinical research. These should be adapted based on the specific experimental goals and model systems.

In Vitro Hypoxia Assay

Objective: To evaluate the selective uptake and retention of SR-4554 in cancer cells under hypoxic versus normoxic conditions.

Materials:

-

Cancer cell line of interest (e.g., A2780 human ovarian cancer cells)

-

Complete cell culture medium

-

SR-4554

-

Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂)

-

Standard cell culture incubator (21% O₂, 5% CO₂)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Instrumentation for SR-4554 detection (e.g., ¹⁹F NMR, HPLC-UV, or a method suitable for the specific derivative of SR-4554 used)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Induction of Hypoxia: Place one set of plates in a hypoxia chamber for a predetermined duration (e.g., 12-24 hours) to induce a hypoxic state. Keep a parallel set of plates in a normoxic incubator as a control.

-

SR-4554 Incubation: Prepare a stock solution of SR-4554 and dilute it to the desired final concentration in pre-warmed culture medium. Replace the medium in both hypoxic and normoxic plates with the SR-4554-containing medium.

-

Incubation: Incubate the cells with SR-4554 for a specified period (e.g., 3 hours) under their respective oxygen conditions.

-

Washout: After incubation, remove the SR-4554-containing medium, wash the cells three times with ice-cold PBS to remove any unbound compound.

-

Chase Period (Optional): Add fresh, drug-free medium to the cells and return them to their respective incubators for a "chase" period (e.g., 2 hours) to assess retention.

-

Cell Lysis and Analysis: After the final incubation/wash step, lyse the cells and collect the lysates. Analyze the lysates to quantify the amount of retained SR-4554 using a suitable detection method.

In Vivo Animal Studies

Objective: To evaluate the pharmacokinetics and tumor-specific retention of SR-4554 in a tumor-bearing animal model.

Materials:

-

Tumor-bearing animals (e.g., SCID mice with xenograft tumors)

-

SR-4554 formulated for intravenous injection

-

Anesthesia

-

Blood collection supplies (e.g., heparinized capillaries)

-

Surgical tools for tissue collection

-

Instrumentation for analysis (¹⁹F MRS, HPLC-UV)

Procedure:

-

Animal Preparation: Acclimate tumor-bearing animals to the experimental conditions. Ensure tumors have reached a suitable size for analysis.

-

SR-4554 Administration: Anesthetize the animal and administer SR-4554 via intravenous injection at the desired dose (e.g., 180 mg/kg for mice).

-

Pharmacokinetic Sampling: At various time points post-injection (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples. Process the blood to obtain plasma.

-

In Vivo Detection (¹⁹F MRS): If using MRS, acquire spectra from the tumor region at multiple time points post-injection to monitor the total ¹⁹F signal.

-

Tissue Harvest: At the final time point, euthanize the animal and excise the tumor and other tissues of interest (e.g., muscle, liver, kidney).

-

Sample Processing and Analysis: Process the plasma and tissue samples for analysis. Use HPLC-UV to determine the concentration of the parent SR-4554. The ¹⁹F MRS data will provide information on the total SR-4554 (parent and its metabolites), allowing for the calculation of a retention index.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of SR-4554 as a hypoxia probe.

References

- 1. Protocol to model tumor hypoxia in vitro using real-time phosphorescence-based sensing of O2 gradients generated by metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel fluorinated 2-nitroimidazole hypoxia probe SR-4554: reductive metabolism and semiquantitative localisation in human ovarian cancer multicellular spheroids as measured by electron energy loss spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. Luminescent Probe Based Techniques for Hypoxia Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A phase I study of the nitroimidazole hypoxia marker SR4554 using 19F magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of SR-4554

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific validated analytical methods for a compound designated "SR-4554" are not publicly available. The following application notes and protocols are representative examples based on established principles of bioanalytical method development and validation for novel small molecule entities. These methods should be considered as templates and would require rigorous validation for the specific physicochemical properties of SR-4554.

Introduction

The accurate quantification of novel therapeutic agents is fundamental to preclinical and clinical drug development. These application notes provide detailed protocols for the quantitative analysis of SR-4554 in biological matrices, focusing on two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is highlighted for its superior sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are often encountered.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of SR-4554 in bulk drug substance, formulation development, and for in vitro studies where concentrations are relatively high.

Experimental Protocol: HPLC-UV Method

Objective: To quantify SR-4554 using a stability-indicating reversed-phase HPLC method.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

Materials:

-

SR-4554 reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Zorbax C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Standard Solution Preparation:

-

Prepare a 1 mg/mL stock solution of SR-4554 in methanol.

-

Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation (e.g., from a formulation):

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of SR-4554.

-

Dissolve in a suitable solvent and dilute to a final theoretical concentration of 50 µg/mL with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Zorbax C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with 60% Mobile Phase B at a flow rate of 1.0 mL/min.

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection: 254 nm (or the λmax of SR-4554)

-

Run Time: 10 minutes

-

-

Analysis:

-

Inject the blank, calibration standards, and samples.

-

Construct a calibration curve by plotting the peak area of SR-4554 against the concentration.

-

Determine the concentration of SR-4554 in the samples from the calibration curve.

-

Data Presentation: HPLC-UV Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| **Linearity (R²) ** | 0.9995 | R² ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Accuracy (%) | 98.5 - 101.2% | 98.0 - 102.0% |

| Precision (%RSD) | < 1.5% | ≤ 2.0% |

| Specificity | No interference from excipients | Peak purity > 99% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of SR-4554 in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol: LC-MS/MS Bioanalytical Method

Objective: To quantify SR-4554 in human plasma using a validated LC-MS/MS method.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and control software.

Materials:

-

SR-4554 reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled SR-4554 or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

SR-4554: [M+H]+ → fragment ion (e.g., 455.2 → 250.1)

-

Internal Standard: [M+H]+ → fragment ion

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

Data Presentation: LC-MS/MS Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.998 | R² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Signal-to-noise > 10, Accuracy ±20%, Precision ≤20% |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL | Accuracy ±15%, Precision ≤15% |

| Intra-day Accuracy (%) | 95.2 - 104.5% | 85 - 115% (±20% for LLOQ) |

| Inter-day Accuracy (%) | 96.8 - 103.1% | 85 - 115% (±20% for LLOQ) |

| Intra-day Precision (%CV) | < 8.5% | ≤ 15% (≤20% for LLOQ) |

| Inter-day Precision (%CV) | < 9.2% | ≤ 15% (≤20% for LLOQ) |

| Matrix Effect | 92 - 105% | CV of IS-normalized matrix factor ≤ 15% |

| Recovery | > 85% | Consistent and reproducible |

Visualizations

Experimental Workflow: LC-MS/MS Sample Preparation

Caption: Workflow for plasma sample preparation using protein precipitation.

Logical Relationship: Bioanalytical Method Validation Parameters

Caption: Key parameters for bioanalytical method validation.

Application Notes and Protocols for SR-4554 in In Vivo Hypoxia Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SR-4554, a non-invasive probe for the in vivo detection and measurement of tumor hypoxia. The protocols detailed below are intended to guide researchers in utilizing SR-4554 with fluorine-19 Magnetic Resonance Spectroscopy (¹⁹F MRS) to assess hypoxia in preclinical and clinical settings.

Introduction to SR-4554

SR-4554 is a fluorinated 2-nitroimidazole compound designed as a molecular probe for detecting hypoxic tissues in vivo.[1][2][3] Unlike traditional fluorescent imaging agents, SR-4554 is detected using ¹⁹F Magnetic Resonance Spectroscopy (MRS).[1][2][3] This technique allows for the non-invasive quantification of the probe's retention in tissues, which directly correlates with the degree of hypoxia.[2] Tumor hypoxia is a critical factor in cancer progression and resistance to therapy, making its measurement valuable for both research and clinical applications.[2]

Mechanism of Action

The utility of SR-4554 as a hypoxia marker stems from its selective bioreduction and subsequent binding within hypoxic cells.[1][2] In environments with low oxygen concentration, the nitro group of SR-4554 undergoes a series of reduction reactions, leading to the formation of reactive intermediates. These intermediates then covalently bind to intracellular macromolecules, effectively trapping the probe within the hypoxic cells.[2] In normoxic tissues, the initial reduction is reversible, and the parent compound is washed out.[1] This differential retention allows for the specific detection of hypoxic regions by ¹⁹F MRS.[1][2]

Caption: Mechanism of SR-4554 retention in hypoxic versus normoxic cells.

Applications in Research and Drug Development

-

Non-invasive Assessment of Tumor Hypoxia: SR-4554 provides a method to quantify tumor hypoxia without the need for invasive procedures like electrode measurements.[1][2]

-

Monitoring Therapeutic Response: Changes in tumor oxygenation in response to treatment can be monitored by repeated SR-4554 MRS measurements.

-

Patient Stratification: Identifying patients with hypoxic tumors may help in selecting appropriate therapeutic strategies.

-

Pharmacodynamic Marker: SR-4554 can be used to evaluate the efficacy of drugs designed to modify the tumor microenvironment.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from preclinical and clinical studies of SR-4554.

Table 1: Preclinical Pharmacokinetics of SR-4554 in Tumor-Bearing Mice

| Parameter | Value | Reference |

| Animal Model | P22 carcinosarcoma in SCID mice | [2] |

| Dose | 180 mg/kg | [2] |

| 3-h ¹⁹F Retention Index (¹⁹FRI) in Unmodulated Tumors | Correlated with polarographic pO₂ | [2] |

| ¹⁹FRI in Hydralazine-treated (hypoxia-inducing) animals | Significantly higher than unmodulated | [2] |

| ¹⁹FRI in Carbogen/Nicotinamide-treated (oxygen-enhancing) animals | Significantly lower than unmodulated | [2] |

Table 2: Phase I Clinical Trial Data for SR-4554

| Parameter | Value | Reference |

| Patient Population | Patients with advanced/metastatic solid tumors | [3] |

| Dose Range | 400-1600 mg/m² | [3] |

| Maximum Tolerated Dose (MTD) | 1400 mg/m² | [3] |

| Plasma Elimination Half-life (mean ± SD) | 3.28 ± 0.59 h | [3] |

| Plasma Clearance (mean ± SD) | 12.8 ± 3.3 L/h | [3] |

| Detection in Tumor by MRS | Detected immediately after infusion at doses of 400-1600 mg/m² | [3] |

| Detection at 8h (1600 mg/m² dose) | Yes | [3] |

| Detection at 27h (1600 mg/m² dose) | No | [3] |

Experimental Protocols

In Vivo Hypoxia Detection using SR-4554 and ¹⁹F MRS in a Preclinical Mouse Model

This protocol is based on methodologies described in preclinical validation studies.[2]

Materials:

-

SR-4554

-

Vehicle for administration (e.g., 99% dimethyl sulfoxide and 1% Tween 80, diluted in 0.9% normal saline)[1]

-

Tumor-bearing mice

-

Anesthesia (e.g., isoflurane)

-

MRS system with ¹⁹F capability (e.g., 4.7 T spectrometer)[2]

-

Dual-tuned ¹H/¹⁹F RF surface coil

Procedure:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

-

Position the animal within the MRS system, ensuring the tumor is centered over the dual-tuned ¹H/¹⁹F surface coil.

-

Maintain the animal's body temperature throughout the experiment.

-

-

SR-4554 Administration:

-

Administer SR-4554 intravenously at a dose of 180 mg/kg.[2]

-

-

¹⁹F MRS Data Acquisition:

-

Acquire baseline ¹⁹F MR spectra from the tumor region immediately after administration.

-